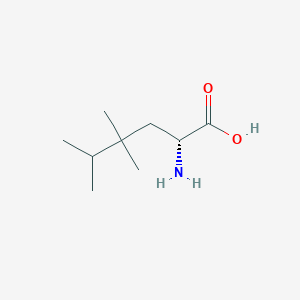
(R)-2-Amino-4,4,5-trimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-4,4,5-trimethylhexanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of three methyl groups on the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,5-trimethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often require a hydrogen pressure of around 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-amino-4,4,5-trimethylhexanoic acid in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-4,4,5-trimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
(2R)-2-amino-4,4,5-trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-4,4,5-trimethylhexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of the amino group and the chiral center plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4,4,5-trimethylhexanoic acid: The enantiomer of the compound with different stereochemistry.
2-amino-4,4,5-trimethylpentanoic acid: A similar compound with a shorter carbon chain.
2-amino-4,4-dimethylhexanoic acid: A compound with fewer methyl groups on the hexanoic acid chain.
Uniqueness
(2R)-2-amino-4,4,5-trimethylhexanoic acid is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(2R)-2-amino-4,4,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)9(3,4)5-7(10)8(11)12/h6-7H,5,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
VHGBWAQCQHMMME-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)C(C)(C)C[C@H](C(=O)O)N |
SMILES canónico |
CC(C)C(C)(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



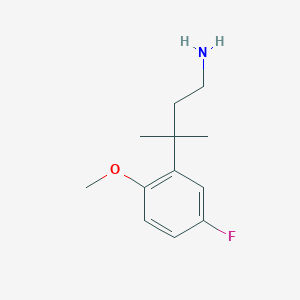



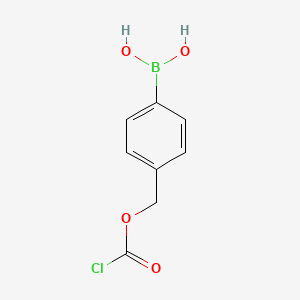

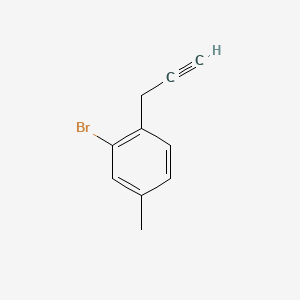
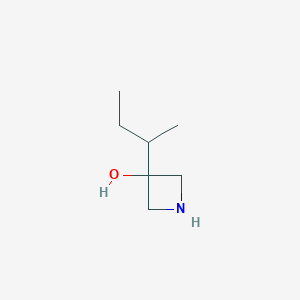

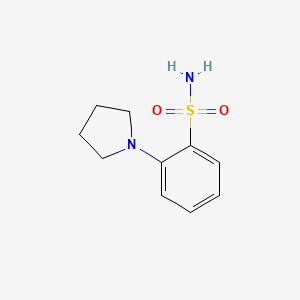
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)


